![molecular formula C24H22ClNO2 B570370 (4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone CAS No. 1537889-06-7](/img/structure/B570370.png)
(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid (CB) that activates both central CB₁ and peripheral CB₂ receptors. It has been reported as an adulterant in herbal products . This compound is an expected phase I metabolite of JWH 398, detectable in serum and urine.
Mechanism of Action
Target of Action
The primary targets of the JWH 398 N-(4-hydroxypentyl) metabolite are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 398 N-(4-hydroxypentyl) metabolite, as a synthetic cannabinoid, activates both the CB1 and CB2 receptors . The activation of these receptors by the metabolite can result in various physiological effects, depending on the specific receptor and its location in the body.
Pharmacokinetics
It is detectable in serum and urine, suggesting that it is metabolized and excreted by the body .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of JWH 398 N-(4-hydroxypentyl) metabolite involves binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of various signaling pathways, resulting in changes in gene expression. The metabolite may also interact with other biomolecules, such as enzymes, influencing their activity. These molecular interactions are crucial for understanding the overall effects of the metabolite on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 398 N-(4-hydroxypentyl) metabolite can change over time. The stability and degradation of the metabolite are important factors that influence its long-term effects on cellular function. Studies have shown that the metabolite can remain stable under certain conditions, but its degradation can lead to changes in its activity and effects. Long-term studies in both in vitro and in vivo settings are necessary to fully understand these temporal effects .
Dosage Effects in Animal Models
The effects of JWH 398 N-(4-hydroxypentyl) metabolite vary with different dosages in animal models. At lower doses, the metabolite may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects and toxic or adverse effects at high doses are important considerations in these studies. Understanding the dosage effects is crucial for determining the safe and effective use of the metabolite in research and potential therapeutic applications .
Metabolic Pathways
JWH 398 N-(4-hydroxypentyl) metabolite: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of different metabolites in the body. Detailed studies on the metabolic pathways of the metabolite are essential for understanding its overall impact on biochemical processes .
Transport and Distribution
The transport and distribution of JWH 398 N-(4-hydroxypentyl) metabolite within cells and tissues are critical for its activity. The metabolite can interact with transporters and binding proteins that facilitate its movement and localization within the body. These interactions can influence its accumulation in specific tissues and its overall distribution. Understanding these transport and distribution mechanisms is important for determining the metabolite’s effects on different organs and systems .
Subcellular Localization
The subcellular localization of JWH 398 N-(4-hydroxypentyl) metabolite can affect its activity and function. The metabolite may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the metabolite’s interactions with other biomolecules and its overall impact on cellular processes. Detailed studies on subcellular localization are necessary to fully understand the metabolite’s role in cellular function .
Preparation Methods
The synthetic route for JWH 398 N-(4-hydroxypentyl) metabolite involves specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature.
Chemical Reactions Analysis
Types of Reactions:: JWH 398 N-(4-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution. specific examples are scarce.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be involved.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could play a role.
Substitution: Nucleophilic substitution reactions with alkyl halides or other electrophiles may occur.
Major Products:: The exact major products resulting from these reactions remain to be determined due to limited research.
Scientific Research Applications
Chemistry: As a synthetic cannabinoid, it contributes to our understanding of CB receptor interactions.
Biology: It may serve as a tool for studying cannabinoid-related pathways.
Medicine: Research could explore its effects on the endocannabinoid system.
Industry: Its detection in herbal products highlights its relevance in forensic analysis.
Comparison with Similar Compounds
While information on similar compounds is limited, JWH 398 N-(4-hydroxypentyl) metabolite’s uniqueness lies in its specific structure and potential biological activity.
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNVFXZDOAZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017773 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-06-7 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal](/img/structure/B570297.png)
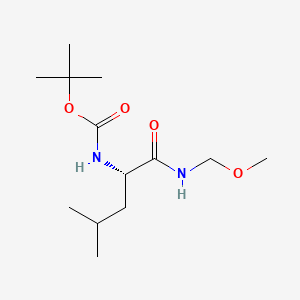
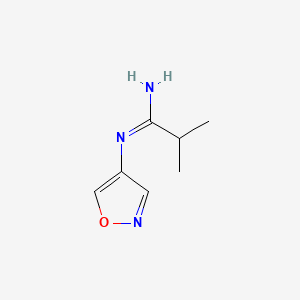
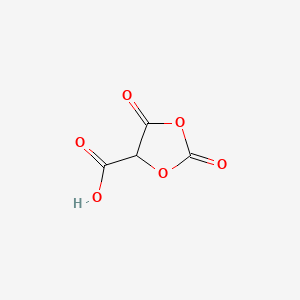

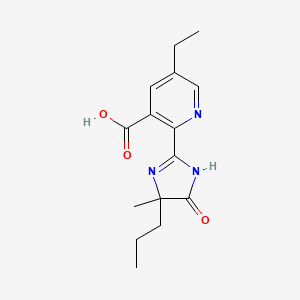
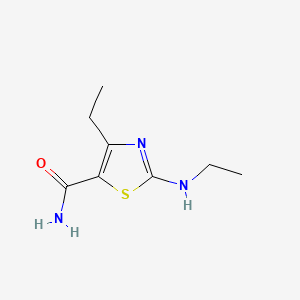
![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)

